N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
Overview
Description
N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide is an organic compound belonging to the thiazole class, known for its complex structure and significant reactivity. This compound is notable for its application in scientific research and its potential in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide typically involves the following steps:
Formation of 1,3-thiazole: : Thiazole rings are synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzoylation: : The thiazole derivative is then subjected to Friedel-Crafts acylation using phenylbenzoyl chloride and a Lewis acid catalyst, such as AlCl₃, to introduce the 4-phenylbenzoyl group.
Amidation: : Finally, the compound undergoes N,N-dimethylamidation using dimethylamine in the presence of a base, typically triethylamine.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity by precise control of reaction conditions such as temperature, solvent choice, and reagent concentration. Automated batch reactors and continuous flow processes can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide undergoes several types of chemical reactions:
Oxidation: : Mild oxidizing agents can transform the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reducing agents, like lithium aluminum hydride, can reduce the imidamide group to form corresponding amines.
Substitution: : The compound can undergo nucleophilic aromatic substitution, particularly at the phenylbenzoyl group, using reagents like sodium ethoxide.
Hydrolysis: : Acidic or basic hydrolysis can cleave the amide bond to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium ethoxide). Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Substituted thiazole derivatives.
Hydrolysis: : Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry. Its structure allows for versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide has been investigated for its interactions with biological macromolecules. It can act as an enzyme inhibitor or binding agent, helping to elucidate the functions of various biological pathways.
Medicine
In medicinal chemistry, researchers explore its potential as a therapeutic agent. Its ability to interact with specific enzymes and proteins makes it a candidate for drug development, particularly in targeting conditions that involve enzyme dysfunction.
Industry
Industrial applications include its use as a building block in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its stability and reactivity make it a versatile compound for various manufacturing processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to changes in cellular function.
Molecular Targets and Pathways:
Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Receptor Binding: : The compound may also interact with cell surface receptors, altering signal transduction and cellular responses.
Comparison with Similar Compounds
N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide can be compared with other thiazole derivatives such as:
Thiamine (Vitamin B1): : A vital nutrient with a simpler structure.
2-Mercaptobenzothiazole: : Used in the rubber industry for its vulcanization properties.
4-Phenylthiazole: : A less complex analog often used in synthetic applications.
Uniqueness:
The presence of the N,N-dimethylimidamide group combined with the 4-phenylbenzoyl moiety distinguishes it from other thiazole derivatives.
Properties
IUPAC Name |
N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-22(2)13-21-19-20-12-17(24-19)18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAGANGSPTMEJ-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324739 | |
Record name | N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821688 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861211-31-6 | |
Record name | N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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